molecular formula C8H15NO2 B14635780 2,2-Diethoxybutanenitrile CAS No. 56011-13-3

2,2-Diethoxybutanenitrile

Cat. No.: B14635780
CAS No.: 56011-13-3
M. Wt: 157.21 g/mol
InChI Key: URVAQRRJJYOYGN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2,2-Diethoxybutanenitrile can be synthesized through various methods. One common approach involves the reaction of 2,2-diethoxybutanal with a cyanide source under acidic conditions. The reaction typically proceeds as follows: [ \text{C}_4\text{H}_9\text{CHO} + \text{HCN} \rightarrow \text{C}8\text{H}{15}\text{NO}_2 ]

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of large-scale reactors where the reactants are combined under controlled temperatures and pressures. The reaction mixture is then purified through distillation or other separation techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 2,2-Diethoxybutanenitrile undergoes various chemical reactions, including:

    Hydrolysis: The nitrile group can be hydrolyzed to form the corresponding carboxylic acid.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2,2-Diethoxybutanenitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-diethoxybutanenitrile involves its interaction with various molecular targets. The nitrile group can undergo nucleophilic attack, leading to the formation of intermediates that participate in further chemical transformations. The ethoxy groups can also influence the reactivity and stability of the compound, affecting its interactions with other molecules .

Comparison with Similar Compounds

    Butanenitrile: Lacks the ethoxy groups, making it less versatile in certain reactions.

    2,2-Dimethoxybutanenitrile: Similar structure but with methoxy groups instead of ethoxy groups, leading to different reactivity.

    4,4-Diethoxybutanoic acid: The carboxylic acid derivative of 2,2-diethoxybutanenitrile.

Uniqueness: this compound is unique due to the presence of both the nitrile and ethoxy groups, which provide a combination of reactivity and stability that is not found in many other compounds. This makes it a valuable intermediate in organic synthesis and various industrial applications .

Properties

CAS No.

56011-13-3

Molecular Formula

C8H15NO2

Molecular Weight

157.21 g/mol

IUPAC Name

2,2-diethoxybutanenitrile

InChI

InChI=1S/C8H15NO2/c1-4-8(7-9,10-5-2)11-6-3/h4-6H2,1-3H3

InChI Key

URVAQRRJJYOYGN-UHFFFAOYSA-N

Canonical SMILES

CCC(C#N)(OCC)OCC

Origin of Product

United States

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